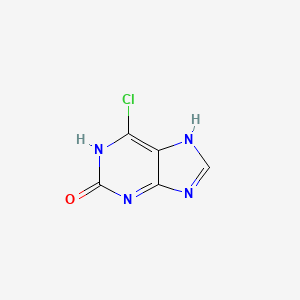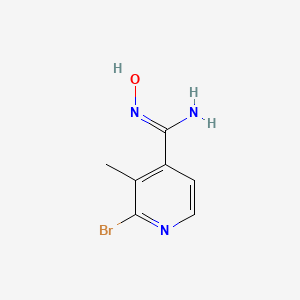
6-Chloro-1H-purin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1H-purin-2(3H)-one is a chlorinated purine derivative with the molecular formula C5H3ClN4O It is a heterocyclic aromatic organic compound that is structurally related to purine, a fundamental component of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-purin-2(3H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-aminopurine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-aminopurine in an appropriate solvent, such as dimethylformamide (DMF).
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and neutralize with a base, such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
6-Chloro-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of amino or hydroxy-purine derivatives.
科学研究应用
6-Chloro-1H-purin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various viral infections and cancer cell lines.
Biological Studies: Used as a tool compound to study enzyme mechanisms and nucleic acid interactions.
Pharmaceuticals: Incorporated into drug design and development for its potential therapeutic properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-Chloro-1H-purin-2(3H)-one and its derivatives often involves interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates or binding to active sites. This inhibition can disrupt cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved vary depending on the specific derivative and application.
相似化合物的比较
Similar Compounds
- 6-Chloro-9H-purin-2-amine
- 2-Amino-6-chloropurine
- 6-Chloro-7H-purin-2-amine
Comparison
6-Chloro-1H-purin-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to other chlorinated purines, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
属性
分子式 |
C5H3ClN4O |
|---|---|
分子量 |
170.56 g/mol |
IUPAC 名称 |
6-chloro-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChI 键 |
HGGABEBVHWDOIE-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=O)NC(=C2N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)





![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)





